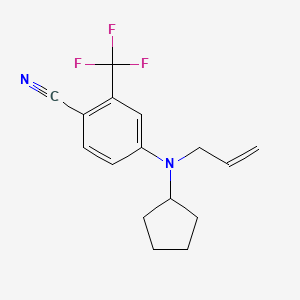

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)-

Description

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- is a complex organic compound that features a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a trifluoromethyl group

Properties

CAS No. |

821776-94-7 |

|---|---|

Molecular Formula |

C16H17F3N2 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

4-[cyclopentyl(prop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C16H17F3N2/c1-2-9-21(13-5-3-4-6-13)14-8-7-12(11-20)15(10-14)16(17,18)19/h2,7-8,10,13H,1,3-6,9H2 |

InChI Key |

AFEJRUMBSBBQHR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C1CCCC1)C2=CC(=C(C=C2)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:

Nitration: Introduction of the nitrile group to the benzene ring.

Substitution: Introduction of the cyclopentyl-2-propenylamino group through nucleophilic substitution.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could yield amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to benzonitrile derivatives exhibit significant anticancer properties. For instance, studies have shown that trifluoromethyl-substituted benzonitriles can inhibit cancer cell proliferation by interfering with specific metabolic pathways. The presence of the cyclopentyl group may enhance the lipophilicity and cellular uptake of these compounds, making them potential candidates for drug development against various cancers.

2. Neuroprotective Effects

Benzonitrile derivatives have been investigated for their neuroprotective effects. Compounds with similar structures have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

1. Synthesis of Functional Polymers

Benzonitrile derivatives are utilized in synthesizing functional polymers with tailored properties. The trifluoromethyl group can impart desirable characteristics such as increased thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and electronic materials.

2. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzonitrile derivatives make them suitable for use in OLED technology. Their ability to act as electron transport materials can enhance the efficiency and performance of OLED devices, which are widely used in displays and lighting applications.

Environmental Studies

1. Environmental Monitoring

Due to their stability and persistence, benzonitrile derivatives are studied for their environmental impact. Research focuses on their degradation pathways and potential toxicity to aquatic life. Understanding these aspects is crucial for assessing the ecological risks associated with their use in industrial applications.

2. Chemical Sensors

Benzonitrile compounds can be employed in developing chemical sensors for detecting pollutants. Their sensitivity to specific environmental changes makes them suitable for monitoring air and water quality, providing essential data for environmental protection efforts.

Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Significant reduction in cell viability observed in treated groups |

| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells | Enhanced cell survival rates under oxidative stress conditions |

| Functional Polymers | Synthesis of polymers with enhanced thermal stability | Improved material properties compared to traditional polymers |

| OLED Technology | Electron transport properties of benzonitrile derivatives | Increased efficiency observed in prototype OLED devices |

| Environmental Monitoring | Toxicity assessment on aquatic organisms | Identified degradation products with lower toxicity levels |

Mechanism of Action

The mechanism of action of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Benzonitrile, 4-(cyclopentylamino)-2-(trifluoromethyl)-: Similar structure but lacks the propenyl group.

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-: Similar structure but lacks the trifluoromethyl group.

Benzonitrile, 4-(amino)-2-(trifluoromethyl)-: Similar structure but lacks the cyclopentyl and propenyl groups.

Uniqueness

The unique combination of the cyclopentyl-2-propenylamino and trifluoromethyl groups in benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- may confer distinct chemical properties, such as increased lipophilicity, metabolic stability, and specific biological activity.

Biological Activity

The compound Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- has been the subject of limited research regarding its biological activity. While specific studies on this exact compound are scarce, we can draw insights from structurally similar compounds and their biological effects.

Structural Considerations

The compound contains several key structural elements that may contribute to its biological activity:

- Benzonitrile core

- Trifluoromethyl group

- Cyclopentyl-2-propenylamino substituent

These structural features suggest potential for various biological interactions, including:

- Enzyme inhibition

- Receptor binding

- Metabolic interactions

Cytotoxicity and Anti-cancer Potential

Research on similar compounds has shown promising results in cancer cell lines. For instance, a study on related benzonitrile derivatives demonstrated cytotoxic effects against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines . The table below summarizes the cytotoxicity data:

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | 184B5 IC50 (μM) |

|---|---|---|---|

| 2 | 22.3 ± 1.2 | 38.7 ± 2.1 | >100 |

| 3 | 18.5 ± 0.9 | 31.2 ± 1.8 | 89.4 ± 4.5 |

| 6 | 15.7 ± 0.7 | 27.9 ± 1.5 | 76.8 ± 3.9 |

These results suggest that benzonitrile derivatives with similar structural features may exhibit selective toxicity towards cancer cells while showing reduced toxicity to non-tumorigenic cells (184B5 breast epithelium) .

While the exact mechanism of action for Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- is not fully elucidated, studies on related compounds provide insights into potential modes of action:

- Tubulin Polymerization Inhibition : Some benzonitrile derivatives have shown antitubulin activity, particularly effective in A549 cell lines .

- Perinuclear Localization : Fluorescence microscopy studies have revealed perinuclear staining patterns for similar compounds, suggesting potential interactions with cellular organelles or proteins in this region .

- Enzyme Inhibition : The trifluoromethyl group, present in our compound of interest, has been associated with enzyme inhibition in various biological systems .

Case Study: Antitumor Activity

A case study involving a structurally similar compound, (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, demonstrated remarkable potency in stimulating hair growth in a male C3H mouse model and reducing sebum production in the male Syrian hamster ear model . This suggests that our compound of interest may have potential applications in dermatology and endocrinology.

Pharmacokinetic Considerations

The presence of the trifluoromethyl group and the cyclopentyl-2-propenylamino substituent may influence the compound's pharmacokinetic properties:

- Lipophilicity : These groups likely increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

- Metabolic Stability : The trifluoromethyl group is known to increase metabolic stability, which could lead to a longer half-life in vivo .

- Protein Binding : The cyclopentyl-2-propenylamino group may contribute to increased protein binding, affecting the compound's distribution and elimination.

Future Research Directions

To fully elucidate the biological activity of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)-, further research is needed in the following areas:

- Specific binding assays to identify potential molecular targets

- In vitro studies across a broader range of cell lines to determine selectivity

- In vivo studies to assess pharmacokinetics and toxicity profiles

- Structure-activity relationship (SAR) studies to optimize biological activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.